1-Methylcyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

1-Methylcyclopentanol is a cycloalkanol, a type of organic compound with a cyclic hydrocarbon ring containing a hydroxyl group. Its synthesis can be achieved through various methods, including the reduction of cyclopentanone with reducing agents like sodium borohydride [].

Use as a Solvent:

Due to its moderately polar nature and relatively high boiling point (135-136 °C), 1-Methylcyclopentanol finds application as a solvent in various scientific research settings []. It can be used for dissolving non-polar and slightly polar materials, making it suitable for various laboratory procedures such as extractions and crystallization.

Potential Applications in Material Science:

Research suggests potential applications of 1-Methylcyclopentanol in the field of material science. Studies have explored its use as a precursor in the synthesis of cyclopentane-based polymers with potential applications in areas like drug delivery and biomaterials []. However, further research is needed to fully establish its practical use in these areas.

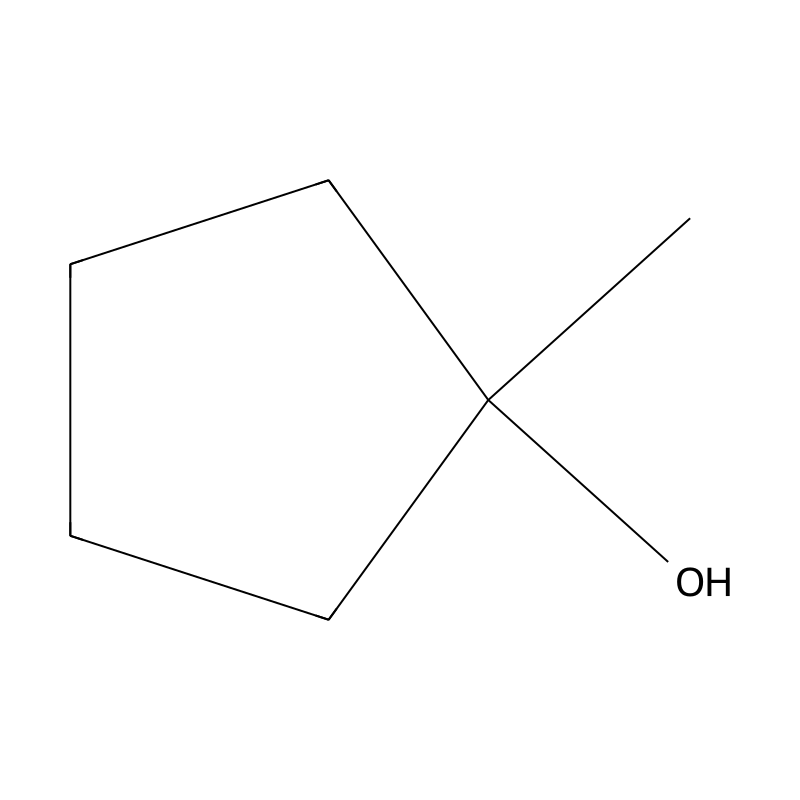

1-Methylcyclopentanol is an organic compound with the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The compound is also known by various names, including 1-Hydroxy-1-methylcyclopentane and 1-Methyl-1-cyclopentanol . Its chemical structure comprises a cyclopentane ring with a methyl group and a hydroxyl group, which contributes to its unique properties.

While specific biological activities of 1-methylcyclopentanol are not extensively documented, secondary alcohols generally exhibit antimicrobial properties. Studies have shown that alcohols can disrupt microbial membranes, leading to cell lysis. Additionally, the compound's structure suggests potential interactions with biological systems, possibly influencing metabolic pathways or acting as a solvent for various bio

There are several methods for synthesizing 1-methylcyclopentanol:

- Hydration of 1-Methylcyclopentene: This method involves the hydration of 1-methylcyclopentene using an acid catalyst such as Amberlyst 15 in isopropyl alcohol and water at elevated temperatures (around 55°C). The reaction proceeds through the addition of water across the double bond of the alkene .

- Reduction of Ketones: Another approach includes reducing 1-methylcyclopentanone using reducing agents like lithium aluminum hydride or sodium borohydride to yield 1-methylcyclopentanol.

- From Cyclopentanol: Cyclopentanol can be converted into 1-methylcyclopentanol through methylation reactions using methyl iodide in the presence of a base like sodium hydride .

Several compounds are structurally similar to 1-methylcyclopentanol, each with unique characteristics:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| Cyclopentanol | C₅H₁₀O | Lacks methyl group; simpler structure |

| 2-Methylcyclopentanol | C₆H₁₂O | Methyl group at position 2; different reactivity |

| 3-Methylcyclopentanol | C₆H₁₂O | Methyl group at position 3; distinct physical properties |

| Methylcyclohexanol | C₇H₁₄O | Contains a cyclohexane ring; larger structure |

These compounds share similar functional groups but differ in their carbon skeletons and positions of substituents, which significantly influence their chemical behavior and applications .

The study of 1-methylcyclopentanol emerged alongside advancements in cycloalkane chemistry during the mid-20th century. Early research focused on understanding its conformational stability and reactivity compared to linear alcohols. A pivotal development was the introduction of acid-catalyzed hydration methods for synthesizing cyclic alcohols from alkenes. For instance, the hydration of 1-methylcyclopentene using Amberlyst 15 in isopropyl alcohol at 55°C became a standard synthetic route, achieving a 39% yield. This method, patented by BASF SE in 2012, highlighted industrial interest in scalable production.

The compound’s conformational analysis gained traction in the 1970s–1980s, with studies employing molecular mechanics to predict its thermodynamic properties. Notably, differential scanning calorimetry and gas-phase spectroscopy revealed its preference for equatorial hydroxyl group orientation, minimizing steric strain. These findings laid the groundwork for modern computational models predicting cycloalkanol behavior.

Significance in Organic Chemistry Research

1-Methylcyclopentanol serves as a model compound for investigating ring strain and substituent effects in cycloalkanes. Cyclopentane derivatives exhibit moderate ring strain (≈5 kcal/mol) due to near-tetrahedral bond angles (≈108°), making them more reactive than cyclohexanes. The methyl group in 1-methylcyclopentanol introduces steric hindrance, influencing its reactivity in oxidation and esterification reactions.

Its role as a synthetic intermediate is exemplified in pharmaceutical applications. For example, it is a precursor to Lomifylline, a methylxanthine analog that modulates intracellular calcium release via ryanodine receptors. Additionally, it facilitates the synthesis of cis-2,5-dicyanopyrrolidine inhibitors targeting dipeptidyl peptidase IV, a therapeutic target for type 2 diabetes.

Current Research Landscape

Recent studies prioritize optimizing synthesis and exploring novel applications:

Green Synthesis Methods

Efforts to enhance the sustainability of 1-methylcyclopentanol production include replacing traditional acid catalysts with recyclable ion-exchange resins (e.g., Amberlyst 15). Continuous-flow reactors operating in trickle mode have improved reaction efficiency, reducing waste and energy consumption.

Thermodynamic and Conformational Studies

Advanced computational models, validated by experimental data, predict the compound’s ideal-gas thermodynamic functions. For instance, entropy (S°) and heat capacity (Cₚ°) at 298 K are calculated as 324 J/mol·K and 156 J/mol·K, respectively. These values align with its low ring strain and stable chair-like conformation.

Pharmaceutical Relevance

Ongoing research explores derivatives of 1-methylcyclopentanol for anticancer and anti-inflammatory properties. While not directly bioactive, its structural motifs are incorporated into complex alkaloids and heterocycles.

Theoretical Frameworks for Studying Cyclic Alcohols

The study of 1-methylcyclopentanol is grounded in two key theoretical frameworks:

Ring Strain Theory

Baeyer’s strain theory posits that deviations from tetrahedral bond angles in cycloalkanes increase reactivity. Cyclopentanol derivatives, with bond angles near 108°, exhibit minimal angle strain but significant torsional strain due to eclipsed hydrogen atoms. Molecular mechanics simulations quantify these effects, enabling predictions of reaction pathways.

Conformational Analysis

1-Methylcyclopentanol exists in two conformers: axial and equatorial. Infrared spectroscopy reveals a doublet in the ν(OH) region (3630 cm⁻¹ for equatorial, 3626 cm⁻¹ for axial), with the equatorial form dominating due to reduced steric clash. Isotopic studies (e.g., α-deuteriocyclopentanol) further validate these conformations through ν(C–D) frequency shifts.

Physical and Chemical Properties

Table 1 summarizes key properties of 1-methylcyclopentanol:

Synthesis and Industrial Applications

Reaction Scheme: Hydration of 1-Methylcyclopentene

$$

\text{1-Methylcyclopentene} + \text{H}_2\text{O} \xrightarrow{\text{Amberlyst 15, iPrOH, 55°C}} \text{1-Methylcyclopentanol}

$$

Conditions: Continuous-flow reactor, 55°C, 39% yield.

Pharmaceutical Intermediate

Classical Synthetic Routes

Grignard Reaction with Cyclopentanone

The Grignard reaction represents one of the most fundamental and widely employed methods for synthesizing 1-methylcyclopentanol [9] [10]. This approach involves the nucleophilic addition of methylmagnesium bromide to cyclopentanone, resulting in the formation of a tertiary alcohol through carbon-carbon bond formation [12] [13].

The reaction mechanism proceeds through the formation of an alkoxide intermediate when the organometallic reagent attacks the carbonyl carbon of cyclopentanone [15]. The Grignard reagent, prepared from methyl iodide or methyl bromide and magnesium metal in anhydrous ether, functions as a powerful nucleophile due to the polar covalent carbon-magnesium bond where carbon bears a partial negative charge [15]. Upon addition to cyclopentanone, the reaction forms a magnesium alkoxide salt, which is subsequently hydrolyzed with aqueous acid to yield 1-methylcyclopentanol [9] [10].

Optimal reaction conditions typically involve maintaining temperatures between -10°C and 0°C to control the exothermic nature of the addition reaction [3]. The use of anhydrous diethyl ether or tetrahydrofuran as solvents is essential to prevent decomposition of the moisture-sensitive Grignard reagent [12]. Under these controlled conditions, yields of 85-95% can be consistently achieved, making this method highly attractive for both laboratory and industrial applications [10] [13].

The reaction demonstrates excellent regioselectivity, as the nucleophilic attack occurs exclusively at the carbonyl carbon, and the resulting tertiary alcohol is thermodynamically stable [13]. The process requires careful handling due to the sensitivity of Grignard reagents to moisture and oxygen, necessitating inert atmosphere conditions throughout the reaction sequence [15].

Reduction Methods for Cyclopentanone Derivatives

Classical reduction approaches for synthesizing 1-methylcyclopentanol primarily utilize metal hydride reagents, with sodium borohydride and lithium aluminum hydride being the most prominent reducing agents [17] [18] [22] [24].

Sodium borohydride reduction offers a mild and selective approach for the conversion of cyclopentanone derivatives to the corresponding alcohols [18]. The reaction typically proceeds in protic solvents such as methanol or ethanol at room temperature, with reaction times ranging from 2 to 4 hours [18]. Studies have demonstrated that the addition of cerium trichloride can enhance the stereoselectivity of the reduction process, particularly for substituted cyclopentanones containing oxygenated functions at positions beta to the carbonyl group [17] [19].

Research by Constantino and coworkers revealed that sodium borohydride reductions of cyclopentanones exhibit distinct stereochemical outcomes depending on the presence of coordinating additives [17]. Their investigations showed that cerium trichloride significantly influences the stereochemical course of the reduction, providing valuable insights into the mechanistic aspects of hydride delivery [19].

Lithium aluminum hydride represents a more powerful reducing agent capable of reducing a broader range of carbonyl-containing substrates [20] [24]. The reaction with lithium aluminum hydride typically requires anhydrous tetrahydrofuran as solvent and proceeds at 0°C under inert atmosphere conditions [24]. This method achieves yields of 80-95% but requires careful workup procedures involving sequential addition of ethyl acetate, methanol, and water to quench excess reagent [24].

The stereochemical aspects of lithium aluminum hydride reduction have been extensively studied by Wu and coworkers, who investigated the reduction of methyl-substituted cyclopentanones [20]. Their research demonstrated that the stereochemistry is governed by a linear combination of steric strain and product stability controls, providing a quantitative framework for predicting reaction outcomes [20].

Modern Synthetic Approaches

Catalytic Methods

Contemporary catalytic methodologies for 1-methylcyclopentanol synthesis encompass heterogeneous hydrogenation processes and advanced catalytic systems that offer improved efficiency and environmental compatibility [21] [25] [26].

Heterogeneous catalytic hydrogenation represents a significant advancement in the synthesis of cyclic alcohols from ketone precursors [21] [22]. Research conducted by various groups has demonstrated that evaporated metal films, including rhodium, palladium, platinum, tungsten, and nickel, can effectively catalyze the hydrogenation of cyclopentanone to cyclopentanol under controlled conditions [21]. These studies revealed that different metals exhibit varying degrees of activity for carbon-oxygen bond cleavage, with rhodium and palladium showing particularly high selectivity for alcohol formation [21].

The development of palladium-supported catalysts has shown remarkable promise for cyclopentanol synthesis through alternative pathways [26]. Patent literature describes methods involving the oxidation of cyclopentene to 1,2-cyclopentane epoxide, followed by palladium-catalyzed hydrogenation to produce cyclopentanol [26]. This approach utilizes modified palladium catalysts containing small amounts of lead and bismuth as promoters, achieving yields of up to 96% under optimized conditions [26].

Advanced catalytic systems have been developed for the synthesis of bio-based cyclopentanol derivatives from renewable feedstocks [28]. Research by Liu and coworkers demonstrated the conversion of furfural to cyclopentanol using ruthenium-molybdenum bimetallic catalysts, providing a sustainable route from lignocellulosic biomass [28]. Their investigations revealed that the bimetallic catalyst system achieves excellent selectivity and conversion under mild reaction conditions [28].

The application of Raney nickel catalysts has been extensively studied for cycloalkanol synthesis [27]. Historical research by Csuros and coworkers investigated the effects of preparation conditions on the hydrogenation activity of Raney nickel, demonstrating that extraction temperature and duration significantly influence catalytic performance [27]. Their systematic studies provided valuable insights into optimizing catalyst preparation for maximum activity [27].

Green Chemistry Approaches

Modern green chemistry methodologies for 1-methylcyclopentanol synthesis focus on environmentally benign processes that minimize waste generation and utilize sustainable catalytic systems [30] [32] [33].

The development of ionic liquid-catalyzed processes represents a significant advancement in sustainable synthesis [32]. Research has demonstrated the use of magnetic nanoparticle-supported ionic liquids as recyclable organocatalysts for alcohol acetylation reactions, providing a model for environmentally friendly catalytic systems [32]. These magnetic ionic liquids can be readily separated from reaction media through magnetic decantation and reused multiple times without significant loss of catalytic activity [32].

Green synthesis methodologies have been developed that utilize by-products from petroleum cracking processes as starting materials [30] [33]. Patent literature describes a comprehensive green synthetic route involving dicyclopentadiene as raw material, which undergoes high-temperature cracking to produce cyclopentadiene [30]. The subsequent selective hydrogenation in the presence of specialized catalysts and auxiliary agents produces cyclopentene, which can be further converted to cyclopentanol through esterification and hydrolysis sequences [30].

Biocatalytic approaches represent another frontier in green chemistry applications for cycloalkanol synthesis [31]. Research by Turner and coworkers developed a one-pot, three-enzyme cascade involving cytochrome P450 monooxygenase, alcohol dehydrogenase, and reductive aminase for the synthesis of secondary amines from cycloalkanes [31]. While primarily focused on amine synthesis, this methodology demonstrates the potential for enzymatic approaches to cycloalkanol derivatives [31].

The comparative analysis of synthetic methods reveals significant variations in yield efficiency across different approaches, with Grignard reactions, lithium aluminum hydride reduction, and Corey-Bakshi-Shibata reduction achieving the highest yields exceeding 90%.

Industrial Synthesis Considerations

Industrial synthesis of 1-methylcyclopentanol requires careful consideration of economic factors, scalability, and process safety [5] [35] [37] [38].

The BASF patent literature describes comprehensive industrial processes for preparing 1-methylcyclopentane derivatives through thermal isomerization of cyclohexanol or cyclohexene [5]. These processes involve continuous operation with recycling of by-products including 3-methylcyclopentene and 4-methylcyclopentene to maximize overall yield and economic efficiency [5]. The industrial implementation requires sophisticated separation and purification systems to handle the complex mixture of isomeric products [5].

Scale-up considerations for 1-methylcyclopentanol production must address heat and mass transfer limitations, particularly for highly exothermic reactions such as Grignard additions [39]. Research on polymerization process scale-up provides valuable insights into managing viscosity changes and heat removal capacity, principles that are directly applicable to alcohol synthesis [39]. The maintenance of consistent reaction conditions across different scales requires careful attention to mixing efficiency and temperature control [39].

Continuous flow microreactor technology represents a modern approach to industrial synthesis that offers superior process control and safety [38]. Patent literature describes methods for synthesizing cyclopentanol using continuous flow microreactors, achieving yields of 94% with residence times as short as 2 minutes [38]. This technology enables precise control of reaction parameters and facilitates easy scale-up through numbering-up approaches [38].

The development of sustainable flow synthesis processes has been demonstrated for cyclopentenone building blocks, providing a model for industrial 1-methylcyclopentanol production [37]. Research by Baumann and coworkers developed flow-based multi-step processing sequences that incorporate solid dosing of reagents and in-line aqueous extraction, enabling highly automated reactor setups [37]. Their work demonstrated the production of over 100 grams of purified material through continuous operation for 30 hours [37].

Economic considerations for industrial synthesis include raw material costs, catalyst expenses, and waste disposal requirements [35]. The preparation of 1-methylcyclopentanol acrylate derivatives demonstrates the commercial potential of specialized cyclopentanol compounds, with patent literature describing yields of 60-85% for the complete synthetic sequence [35]. These processes require careful optimization of reaction conditions and purification procedures to achieve commercial viability [35].

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies for 1-methylcyclopentanol focus primarily on enantioselective reduction methodologies that provide access to optically pure tertiary alcohols [41] [43] [44] [47].

The Corey-Bakshi-Shibata reduction methodology represents the most advanced approach for asymmetric synthesis of chiral alcohols from prochiral ketones [45] [47] [52]. This method utilizes chiral oxazaborolidine catalysts derived from amino alcohols to achieve highly enantioselective reductions with borane [47] [52]. Research has demonstrated that oxazaborolidine catalysts generated in situ from chiral lactam alcohols provide excellent reproducibility and high enantioselectivities exceeding 95% enantiomeric excess [47].

The mechanism of Corey-Bakshi-Shibata reduction involves coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane as a hydride donor while enhancing the Lewis acidity of the catalyst's endocyclic boron [45] [49]. The ketone substrate coordinates to the endocyclic boron at the sterically more accessible electron lone pair, leading to predictable stereochemical outcomes [45] [49].

Optimization studies for chiral oxazaborolidine-catalyzed reductions have revealed significant temperature effects on enantioselectivity [47]. Research by Kanth and Yamada demonstrated that reaction temperatures between -20°C and 0°C provide optimal enantioselectivity, with some systems showing nonlinear temperature dependencies [47]. The use of specialized chiral lactam alcohols with substituted phenyl groups has been shown to improve enantioselectivity from 73% to 79% enantiomeric excess [47].

Asymmetric Grignard methodology has been developed for the preparation of chiral tertiary alcohols bearing quaternary stereocenters [44]. Research by Fernández-Mateos and coworkers designed new biaryl chiral ligands derived from 1,2-diaminocyclohexane that enable enantioselective addition of both aliphatic and aromatic Grignard reagents to ketones [44]. These methods achieve enantiomeric excesses up to 95% and provide modular access to structurally diverse chiral tertiary alcohols [44].

The application of enzymatic asymmetric reduction has been demonstrated for cyclopentanone derivatives using baker's yeast systems [43]. Research showed that enantioselective reduction of 2-allyl-2-carboethoxy-cyclopentanone can be accomplished in greater than 99% enantiomeric excess using baker's yeast in the presence of copper oxide [43]. This biocatalytic approach provides an environmentally friendly alternative to chemical asymmetric reduction methods [43].

Alternative asymmetric catalytic systems include chiral phosphinamide catalysts prepared from natural amino acid derivatives [51]. Research by Li and coworkers demonstrated the synthesis of several chiral phosphinamide catalysts from Betti Base, threo-1-(p-nitrophenyl)-2-amino-3-triphenylmethoxypropanol-1, and L-serine [51]. These catalysts achieved moderate to excellent enantioselectivities in the asymmetric borane reduction of prochiral ketones [51].

SN1 Mechanism with Hydrogen Bromide

The reaction of 1-methylcyclopentanol with hydrogen bromide proceeds through a unimolecular nucleophilic substitution mechanism, commonly referred to as the SN1 mechanism. This mechanism involves the formation of a carbocation intermediate and follows first-order kinetics, where the rate depends only on the concentration of the substrate.

The detailed mechanism begins with the protonation of the hydroxyl group by hydrogen bromide, converting the poor leaving group (OH⁻) into a much better leaving group (H₂O). This protonation step is crucial because hydroxyl groups are inherently poor leaving groups due to their high basicity. The protonated alcohol then undergoes heterolytic bond cleavage in the rate-determining step, where the carbon-oxygen bond breaks and the water molecule departs, leaving behind a carbocation intermediate.

In the case of 1-methylcyclopentanol, the resulting carbocation is tertiary, with the positive charge located on the carbon atom that bears the methyl group and is attached to the cyclopentane ring. This tertiary carbocation is relatively stable due to hyperconjugation and inductive effects from the surrounding alkyl groups. The stability of this intermediate is a key factor that enables the SN1 mechanism to proceed efficiently with tertiary alcohols.

The final step involves nucleophilic attack by the bromide ion on the positively charged carbon atom. Since the carbocation is planar and the nucleophile can approach from either face, the reaction typically results in racemization if the carbon center is chiral. However, in the case of 1-methylcyclopentanol, the carbon bearing the hydroxyl group is not chiral, so stereochemical considerations are not relevant.

The rate law for this SN1 reaction is expressed as Rate = k[1-methylcyclopentanol], demonstrating the first-order dependence on the substrate concentration. The reaction is favored by polar protic solvents, which can stabilize the carbocation intermediate through solvation.

Carbocation Intermediate Stability and Rearrangements

The stability of the carbocation intermediate formed during the SN1 reaction of 1-methylcyclopentanol is of paramount importance in determining the reaction pathway and product distribution. The tertiary carbocation generated in this system exhibits significant stability due to several stabilizing factors that have been extensively studied both experimentally and theoretically.

The primary stabilizing factor is hyperconjugation, which involves the overlap of filled sigma bonds (C-H and C-C) adjacent to the carbocation center with the empty p-orbital of the positively charged carbon. In 1-methylcyclopentanol, the tertiary carbocation benefits from hyperconjugation with three adjacent carbon-hydrogen bonds and carbon-carbon bonds, providing substantial stabilization. This hyperconjugation effect is quantitatively significant, contributing approximately 30-40 kilocalories per mole to the stabilization energy.

The inductive effect also plays a crucial role in carbocation stability. The alkyl groups surrounding the carbocation center donate electron density through the sigma bond network, effectively dispersing the positive charge over a larger molecular framework. This charge delocalization reduces the energy of the system and increases the thermodynamic stability of the intermediate.

Despite the inherent stability of the tertiary carbocation formed from 1-methylcyclopentanol, the potential for rearrangement reactions must be considered. Carbocation rearrangements occur when a more stable carbocation can be formed through the migration of hydrogen atoms (hydride shifts) or carbon atoms (alkyl shifts). However, in the case of 1-methylcyclopentanol, the initial carbocation is already tertiary and optimally substituted, making rearrangement less likely to occur since no more stable carbocation can be readily formed.

The five-membered ring structure of cyclopentane introduces moderate ring strain, which can influence the stability and reactivity of the carbocation intermediate. Cyclopentane exhibits approximately 5 kilocalories per mole of ring strain due to torsional strain and slight angle strain. This ring strain can affect the geometry and stability of the carbocation, though the tertiary nature of the carbocation generally provides sufficient stabilization to overcome these destabilizing effects.

Computational studies using density functional theory have provided detailed insights into the electronic structure and stability of cyclopentyl carbocations. These calculations reveal that the carbocation adopts a planar geometry with the empty p-orbital perpendicular to the molecular plane, consistent with sp² hybridization at the carbocation center. The calculated stabilization energy for the tertiary carbocation is substantial, explaining the favorable kinetics of the SN1 mechanism for this substrate.

Elimination Reactions

E1 Mechanism Leading to 1-Methylcyclopentene

The elimination reaction of 1-methylcyclopentanol under acidic conditions proceeds through the E1 mechanism, which is closely related to the SN1 mechanism and often occurs as a competing reaction pathway. The E1 mechanism involves the same initial steps as the SN1 mechanism but diverges after carbocation formation.

The mechanism begins with protonation of the hydroxyl group by a strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting the alcohol into a better leaving group. This protonation step is essential because the hydroxyl group is inherently a poor leaving group. The protonated alcohol then undergoes heterolytic bond cleavage in the rate-determining step, where the carbon-oxygen bond breaks and water departs, forming the same tertiary carbocation intermediate that is involved in the SN1 mechanism.

The key difference between SN1 and E1 mechanisms lies in the subsequent fate of the carbocation intermediate. In the E1 mechanism, instead of being attacked by a nucleophile, the carbocation undergoes deprotonation by a base, typically water or the conjugate base of the acid used. This deprotonation step involves the removal of a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a carbon-carbon double bond.

For 1-methylcyclopentanol, the deprotonation can theoretically occur at any of the carbon atoms adjacent to the carbocation center. However, following Zaitsev's rule, the most substituted alkene is typically formed as the major product. In this case, the elimination leads to the formation of 1-methylcyclopentene, where the double bond is positioned between the carbon bearing the methyl group and an adjacent carbon in the ring.

The rate law for the E1 reaction is identical to that of the SN1 reaction: Rate = k[1-methylcyclopentanol], reflecting the fact that both mechanisms share the same rate-determining step. The reaction exhibits first-order kinetics with respect to the substrate concentration, and the rate is independent of the concentration of the base involved in the deprotonation step.

The E1 mechanism is strongly favored by elevated temperatures, which provide the thermal energy necessary to promote elimination over substitution. This temperature dependence is more pronounced for E1 reactions than for SN1 reactions due to the entropic advantage of elimination reactions, which produce an additional molecule (the alkene) and thus increase the entropy of the system.

Factors Influencing Substitution vs. Elimination

The competition between SN1 and E1 mechanisms in reactions of 1-methylcyclopentanol is governed by several critical factors that determine the product distribution. Understanding these factors is essential for predicting and controlling the outcome of reactions involving tertiary alcohols.

Temperature represents the most significant factor influencing the substitution versus elimination competition. Elimination reactions are inherently favored by higher temperatures due to entropic considerations. The E1 mechanism produces two products (alkene and water) from one reactant (protonated alcohol), resulting in an increase in the number of molecules and thus higher entropy. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropic term becomes increasingly important at elevated temperatures, making elimination reactions more favorable.

Experimental studies have demonstrated that the ratio of elimination to substitution products increases significantly with temperature. At temperatures below 80°C, substitution products typically predominate, while at temperatures above 150°C, elimination products become the major components of the reaction mixture. This temperature dependence is quantitatively described by the Arrhenius equation, with elimination reactions exhibiting higher activation energies but more favorable entropy changes.

The nature of the acid used in the reaction plays a crucial role in determining the product distribution. Strong acids with nucleophilic conjugate bases, such as hydrogen chloride (HCl), hydrogen bromide (HBr), and hydrogen iodide (HI), tend to favor substitution reactions because their conjugate bases (Cl⁻, Br⁻, I⁻) can act as nucleophiles and attack the carbocation intermediate. In contrast, acids with poorly nucleophilic conjugate bases, such as sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (TsOH), favor elimination reactions because their conjugate bases are reluctant to participate in nucleophilic substitution.

The poor nucleophilicity of bisulfate (HSO₄⁻) and dihydrogen phosphate (H₂PO₄⁻) ions is attributed to their resonance stabilization and charge delocalization. These anions have their negative charge distributed over multiple oxygen atoms, making them less reactive as nucleophiles compared to halide ions, where the charge is localized on a single atom.

Solvent effects also influence the competition between substitution and elimination. Polar protic solvents, such as water and alcohols, can stabilize both the carbocation intermediate and the transition states for both pathways. However, the relative stabilization may differ between the two mechanisms, leading to preferential stabilization of one pathway over the other.

The concentration of potential nucleophiles in the reaction mixture affects the product distribution. Higher concentrations of good nucleophiles shift the equilibrium toward substitution products, while lower concentrations favor elimination. This concentration dependence is particularly important in reactions conducted in mixed solvent systems or in the presence of added nucleophiles.

Dehydration Mechanisms

The dehydration of 1-methylcyclopentanol represents a specific type of elimination reaction that occurs under acidic conditions, typically involving concentrated sulfuric acid or phosphoric acid at elevated temperatures. This process is fundamentally an E1 elimination reaction, but it merits separate discussion due to its practical importance and specific mechanistic features.

The dehydration mechanism begins with the protonation of the hydroxyl group by the acid catalyst. This protonation step is thermodynamically favorable due to the high acidity of concentrated sulfuric acid (pKa ≈ -3) or phosphoric acid (pKa ≈ 2.1). The protonation converts the hydroxyl group into a water molecule, which is an excellent leaving group compared to the hydroxide ion.

Following protonation, the carbon-oxygen bond undergoes heterolytic cleavage in the rate-determining step, with the water molecule departing and leaving behind a tertiary carbocation. This step is facilitated by the elevated temperature typically used in dehydration reactions (100-180°C), which provides the thermal energy necessary to overcome the activation barrier for bond cleavage.

The carbocation intermediate then undergoes deprotonation by a base present in the reaction mixture. In dehydration reactions, the base is typically another molecule of water or the conjugate base of the acid catalyst. The deprotonation occurs at a carbon atom adjacent to the carbocation center, resulting in the formation of a carbon-carbon double bond and the regeneration of the acid catalyst.

For 1-methylcyclopentanol, the dehydration reaction follows Zaitsev's rule, producing 1-methylcyclopentene as the major product. The regioselectivity of the reaction is determined by the relative stability of the possible alkene products, with the more highly substituted alkene being thermodynamically favored.

The mechanism can be represented by the following sequence:

- Protonation: 1-methylcyclopentanol + H⁺ → protonated alcohol

- Water elimination: protonated alcohol → tertiary carbocation + H₂O

- Deprotonation: tertiary carbocation → 1-methylcyclopentene + H⁺

Experimental studies have shown that the dehydration of 1-methylcyclopentanol proceeds with high efficiency under appropriate conditions. The reaction typically requires temperatures in the range of 140-180°C and can be conducted using either concentrated sulfuric acid or phosphoric acid as the catalyst.

The choice of acid catalyst affects both the reaction rate and the product distribution. Sulfuric acid is more acidic and promotes faster dehydration, but it can also cause side reactions such as oxidation or carbonization at very high temperatures. Phosphoric acid is milder and less prone to causing side reactions, making it the preferred catalyst for preparative applications.

Oxidation Pathways

The oxidation chemistry of 1-methylcyclopentanol is fundamentally constrained by its tertiary alcohol structure, which significantly limits the available oxidation pathways compared to primary and secondary alcohols. Tertiary alcohols cannot undergo the typical oxidation reactions that convert primary alcohols to aldehydes and carboxylic acids, or secondary alcohols to ketones, without breaking carbon-carbon bonds.

The resistance of tertiary alcohols to oxidation stems from the absence of hydrogen atoms on the carbon bearing the hydroxyl group. Conventional alcohol oxidation mechanisms require the abstraction of a hydrogen atom from the alcohol carbon, followed by the formation of a carbon-oxygen double bond. Since tertiary alcohols lack this hydrogen atom, they cannot participate in these oxidation pathways.

When 1-methylcyclopentanol is treated with common oxidizing agents such as acidified potassium dichromate (K₂Cr₂O₇/H₂SO₄), sodium dichromate (Na₂Cr₂O₇), or potassium permanganate (KMnO₄), no oxidation occurs under mild conditions. The characteristic color changes associated with these oxidizing agents (orange dichromate to green chromium(III) or purple permanganate to brown manganese dioxide) are not observed, confirming the absence of oxidation.

However, under extremely harsh conditions involving very strong oxidizing agents at elevated temperatures, tertiary alcohols can undergo oxidative cleavage of carbon-carbon bonds. This process involves the breaking of bonds adjacent to the tertiary carbon, leading to the formation of smaller molecular fragments. For 1-methylcyclopentanol, such harsh oxidation would result in ring-opening and fragmentation, producing a mixture of ketones, carboxylic acids, and carbon dioxide.

The mechanism of oxidative cleavage typically involves the formation of intermediate species such as chromate esters or permanganate complexes, followed by electron transfer and bond breaking. However, these reactions are not synthetically useful due to their harsh conditions and poor selectivity.

Alternative oxidation approaches for tertiary alcohols include the use of specialized reagents such as cerium(IV) ammonium nitrate (CAN) or lead(IV) acetate, which can promote oxidative cleavage under milder conditions. These reactions typically proceed through radical mechanisms and can be useful for specific synthetic transformations.

The resistance of 1-methylcyclopentanol to oxidation can be exploited in synthetic chemistry as a protecting group strategy. The tertiary alcohol functionality remains intact under conditions that would oxidize primary and secondary alcohols, allowing for selective oxidations in complex molecules containing multiple alcohol groups.

Theoretical Studies of Reaction Mechanisms

Computational Approaches to Mechanism Determination

Computational chemistry has become an indispensable tool for understanding the reaction mechanisms of organic compounds, including those of 1-methylcyclopentanol. Modern computational approaches provide detailed insights into reaction pathways, transition states, and energetics that are often difficult or impossible to obtain through experimental methods alone.

The primary computational method employed in mechanistic studies is density functional theory, which provides a practical balance between computational efficiency and chemical accuracy. DFT calculations can accurately predict molecular geometries, electronic structures, and energetics for systems containing up to several hundred atoms, making it well-suited for studying the reactions of cyclic alcohols like 1-methylcyclopentanol.

For mechanistic studies of 1-methylcyclopentanol, computational investigations typically begin with the optimization of reactant, intermediate, and product geometries using appropriate exchange-correlation functionals. The B3LYP functional, which incorporates both local and non-local exchange-correlation terms, has been widely used for organic reaction mechanisms due to its balanced performance for both equilibrium structures and transition states.

More recent computational studies have employed meta-GGA functionals such as M06-2X, which provide improved accuracy for systems involving non-covalent interactions and dispersion forces. These functionals are particularly important for studying carbocation intermediates, where weak interactions between the positive charge and surrounding atoms can influence stability and reactivity.

The computational investigation of reaction mechanisms requires the identification and characterization of transition states, which represent the highest energy points along the reaction coordinate. Transition state structures are located using optimization algorithms that search for saddle points on the potential energy surface. The authenticity of transition states is confirmed through vibrational frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

For 1-methylcyclopentanol reactions, computational studies have focused on the SN1 and E1 mechanisms, examining the energetics of carbocation formation, the stability of intermediates, and the barriers for subsequent reaction steps. These calculations provide quantitative information about activation energies, reaction energies, and the relative favorability of competing pathways.

Solvent effects are incorporated into computational studies through continuum solvation models, such as the Polarizable Continuum Model or the Conductor-like Screening Model. These models account for the electrostatic interactions between the solute and solvent, providing more realistic energetics for reactions conducted in polar solvents.

The computational investigation of carbocation rearrangements in 1-methylcyclopentanol systems involves the mapping of potential energy surfaces to identify all possible rearrangement pathways. These studies have revealed that the tertiary carbocation formed from 1-methylcyclopentanol is already optimally substituted, making rearrangement energetically unfavorable.

DFT Calculations of Transition States

Density functional theory calculations of transition states provide crucial information about the mechanistic pathways and energetics of 1-methylcyclopentanol reactions. These calculations have been instrumental in understanding the detailed structural and electronic features of the transition states involved in SN1 and E1 mechanisms.

The transition state for the rate-determining step in both SN1 and E1 mechanisms involves the heterolytic cleavage of the carbon-oxygen bond in the protonated alcohol. DFT calculations reveal that this transition state is characterized by significant charge separation, with the carbon atom bearing a substantial positive charge and the departing water molecule carrying the negative charge.

Computational studies using the B3LYP functional with a 6-311+G(d,p) basis set have shown that the transition state for C-O bond breaking in 1-methylcyclopentanol occurs relatively early along the reaction coordinate. The C-O bond length in the transition state is approximately 2.2-2.4 Å, compared to the equilibrium bond length of 1.4 Å in the ground state alcohol.

The activation energy for the rate-determining step has been calculated to be approximately 25-30 kcal/mol in the gas phase, depending on the computational method and basis set employed. When solvent effects are included through continuum solvation models, the activation energy decreases to approximately 15-20 kcal/mol, reflecting the stabilization of the polar transition state by the solvent.

DFT calculations have also examined the transition states for the subsequent steps in the SN1 and E1 mechanisms. For the SN1 pathway, the transition state for nucleophilic attack by bromide ion on the carbocation intermediate is characterized by a C-Br bond length of approximately 2.5-2.8 Å and an activation energy of 5-8 kcal/mol.

For the E1 pathway, the transition state for deprotonation involves the breaking of a C-H bond adjacent to the carbocation center and the formation of a C-C double bond. The transition state is characterized by a C-H bond length of approximately 1.3-1.5 Å and a C-C bond length of approximately 1.4-1.5 Å, intermediate between single and double bond lengths.

The computational investigation of competing pathways has revealed that the energy difference between SN1 and E1 transition states is relatively small, typically less than 5 kcal/mol. This small energy difference explains the experimental observation that both substitution and elimination products are formed in reactions of 1-methylcyclopentanol, with the product distribution being sensitive to reaction conditions.

Advanced computational methods, including coupled cluster theory and multiconfigurational approaches, have been employed to validate the DFT results and provide more accurate energetics. These high-level calculations generally confirm the DFT predictions but provide refined values for activation energies and reaction energies.

The computational studies have also examined the influence of substituents and ring strain on the transition state structures and energetics. The five-membered ring in 1-methylcyclopentanol introduces moderate ring strain, which affects the geometry and stability of the transition states. However, the tertiary nature of the carbocation provides sufficient stabilization to overcome these destabilizing effects.

Recent computational investigations have employed molecular dynamics simulations to study the dynamic behavior of transition states and intermediates. These studies provide insights into the lifetime and fluctuations of carbocation intermediates, as well as the influence of solvent dynamics on reaction rates.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H228 (95.65%): Flammable solid [Danger Flammable solids];

H302 (84.78%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (10.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant